REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[S:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH3:18].[I-:19].[Na+]>CC(C)=O>[I:19][CH2:2][C:3]1[S:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH3:18] |f:1.2|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h under an argon atmosphere
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in tert-butyl methyl ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted one more time with tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
the combined extracts washed with ice water/aqueous sodium thiosulfate, ice water/brine 1/1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from tert-butyl methyl ether/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ICC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.5 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |